1-Benzyl-1,5-diazocane is a chemical compound with the molecular formula and a molecular weight of approximately 204.31 g/mol. This compound features a benzyl group attached to a diazocane ring, which is an eight-membered nitrogen heterocycle. The structure of 1-benzyl-1,5-diazocane contributes to its unique chemical properties, making it a subject of interest in various scientific research applications .
1-Benzyl-1,5-diazocane can be compared with several similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Benzyl-1,4-diazepane | Seven-membered ring | Different ring size affects reactivity and properties |
| 1-Benzyl-1,6-diazocane | Six-membered ring | Variation in nitrogen positioning influences behavior |
| 1-Benzyl-1,5-diazocane dihydrochloride | Salt form | Enhanced solubility due to hydrochloride addition |
These comparisons highlight the uniqueness of 1-benzyl-1,5-diazocane due to its specific diazocane structure combined with a benzyl group, which distinguishes it from other diazole derivatives .
The synthesis of 1-benzyl-1,5-diazocane typically involves the reaction of benzyl chloride with 1,5-diazocane in the presence of a suitable base. Common solvents for this reaction include ethanol or methanol, and elevated temperatures are often employed to ensure complete conversion. Industrial methods may optimize these conditions for higher yields and purity .
The synthesis of 1-Benzyl-1,5-diazocane has been accomplished through several well-established organic synthetic methodologies that rely on classical bond-forming reactions and cyclization strategies [1] [2]. The most widely employed traditional approaches involve the alkylation of pre-formed 1,5-diazacyclooctane rings, reductive amination reactions, and cyclization of linear diamine precursors [1] [2].
The alkylation approach represents one of the most straightforward methodologies for synthesizing 1-Benzyl-1,5-diazocane [1] [2]. This method involves treating 1,5-diazacyclooctane with benzyl halides under basic conditions [1]. The reaction typically employs potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or acetone at elevated temperatures ranging from 50 to 80 degrees Celsius for 12 to 24 hours [2]. The reaction proceeds through nucleophilic substitution mechanisms, where one of the secondary nitrogen atoms in the diazocane ring attacks the electrophilic benzyl carbon, resulting in the formation of the desired mono-benzylated product [1].
Reductive amination has emerged as another viable traditional synthetic route for accessing 1-Benzyl-1,5-diazocane derivatives [1] [3]. This methodology involves the condensation of 1,5-diazacyclooctane with benzaldehyde followed by reduction of the resulting imine intermediate [1]. Sodium cyanoborohydride serves as the preferred reducing agent in methanol at room temperature, with reaction times typically extending from 16 to 24 hours [3]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for the synthesis of substituted derivatives [3].
The cyclization of linear precursors represents a more complex but strategically important approach to 1-Benzyl-1,5-diazocane synthesis [4] [5]. This methodology involves the preparation of N-benzyl-1,3-propanediamine derivatives followed by intramolecular cyclization under basic conditions [5]. The cyclization step typically requires elevated temperatures between 80 and 120 degrees Celsius and extended reaction times [5]. While this approach offers greater structural flexibility in terms of substitution patterns, it generally provides lower overall yields compared to direct alkylation methods [4].
The double Beckmann rearrangement strategy has been explored as an innovative traditional approach for diazocane ring formation [4]. This methodology involves the conversion of cyclic ketones to their corresponding oximes, followed by treatment with strong acids to promote ring expansion through nitrogen insertion [4]. The process involves bis-oxime formation followed by acid-catalyzed rearrangement using reagents such as sulfuric acid or polyphosphoric acid under thermal conditions [4].
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Alkylation of 1,5-diazacyclooctane | 1,5-Diazacyclooctane + Benzyl halide | Base (e.g., K2CO3), acetone/DMF, 50-80°C, 12-24h | 60-75 |
| Reductive amination | 1,5-Diazacyclooctane + Benzaldehyde | NaBH3CN, MeOH, RT, 16-24h | 55-70 |
| Cyclization of linear precursors | N-benzyl-1,3-propanediamine derivatives | Intramolecular cyclization, base-catalyzed, 80-120°C | 40-65 |
| Double Beckmann rearrangement | Bis-oxime derivatives | Acid catalysis (e.g., H2SO4, polyphosphoric acid), heat | 30-50 |
Recent advances in catalytic methodology have opened new avenues for the synthesis of 1-Benzyl-1,5-diazocane through transition metal-catalyzed transformations and photoredox processes [6] [7] [8]. These novel approaches offer improved selectivity, milder reaction conditions, and enhanced functional group compatibility compared to traditional methods [6] [7].
Palladium-catalyzed cyclization reactions have demonstrated significant potential for the construction of diazocane ring systems [6] [7]. The methodology employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with silver carbonate as a co-catalyst [7]. The reaction proceeds in toluene at temperatures ranging from 80 to 100 degrees Celsius under inert atmosphere conditions for 4 to 8 hours [7]. This approach provides high regioselectivity and excellent tolerance for various functional groups, making it suitable for the synthesis of complex substituted derivatives [7].
Copper-catalyzed oxidative annulation represents another breakthrough in catalytic diazocane synthesis [6]. The methodology utilizes copper(I) iodide as the catalyst in combination with di-tert-butyl peroxide as the oxidant [6]. The reaction is conducted in toluene at moderate temperatures between 40 and 60 degrees Celsius under argon protection for 2 hours [6]. This one-pot process enables the direct construction of the diazocane framework from readily available starting materials with excellent functional group tolerance [6].
Rhodium(II)-catalyzed dimerization reactions have been investigated for the synthesis of complex diazocane derivatives [9]. The methodology employs dirhodium(II) tetrakis(esp) as the catalyst at extremely low loadings of 0.1 to 1 mole percent [9]. The reactions are conducted in dichloromethane at room temperature for 0.5 to 1 hour, providing high diastereoselectivity and excellent yields [9]. This approach is particularly valuable for accessing sterically congested diazocane derivatives that are difficult to synthesize through conventional methods [9].
Photoredox catalysis has emerged as a powerful tool for the synthesis of diazo compounds and related heterocycles [8]. The methodology employs ruthenium(II) tris(bipyridyl) dichloride as the photocatalyst under blue light-emitting diode irradiation [8]. The reactions are conducted in dichloromethane or acetonitrile at room temperature for 6 to 12 hours [8]. This metal-free alternative offers excellent selectivity and mild reaction conditions, making it particularly attractive for the synthesis of sensitive diazocane derivatives [8].
| Catalytic Method | Catalyst System | Reaction Conditions | Advantages |
|---|---|---|---|
| Pd-catalyzed cyclization | Pd(PPh3)4 (5 mol%), Ag2CO3 | Toluene, 80-100°C, 4-8h, inert atmosphere | High regioselectivity, mild conditions |
| Cu-catalyzed oxidative annulation | CuI (20 mol%), DTBP oxidant | Toluene, 40-60°C, 2h, argon protection | One-pot process, good functional group tolerance |
| Rh(II)-catalyzed dimerization | Rh2(esp)2 (0.1-1 mol%) | DCM, RT, 0.5-1h | High diastereoselectivity, room temperature |
| Photoredox catalysis | Ru(bpy)3Cl2 (2 mol%), blue LED | DCM/MeCN, RT, blue light irradiation, 6-12h | Metal-free alternative, visible light activation |
The selection of appropriate solvent systems and optimization of reaction parameters play crucial roles in maximizing the efficiency of 1-Benzyl-1,5-diazocane synthesis [10] [3]. Systematic studies have identified several key factors that significantly influence reaction outcomes, including solvent polarity, temperature, reaction time, and concentration [10].
Dimethylformamide has been extensively employed as a solvent for diazocane synthesis due to its excellent solvating properties for both organic and inorganic reagents [5] [3]. The high boiling point of dimethylformamide allows for reaction temperatures up to 120 degrees Celsius, which facilitates challenging cyclization reactions [5]. Reaction times in dimethylformamide typically range from 12 to 24 hours, with yield optimization achieving 65 to 80 percent efficiency [3]. The polar aprotic nature of dimethylformamide enhances the nucleophilicity of nitrogen centers, promoting efficient alkylation and cyclization processes [3].
Acetonitrile serves as an excellent alternative solvent for diazocane synthesis, particularly for reactions involving diazo transfer and metal-catalyzed transformations [11] [12]. The moderate polarity and coordinating ability of acetonitrile make it compatible with various transition metal catalysts [11]. Reactions in acetonitrile are typically conducted at temperatures ranging from 60 to 82 degrees Celsius for 8 to 16 hours, achieving yields of 60 to 75 percent [12]. The relatively low toxicity and ease of removal make acetonitrile an attractive choice for large-scale synthesis [11].
Tetrahydrofuran has proven particularly effective for reduction reactions and lithium-mediated transformations in diazocane synthesis [2] [5]. The coordinating ability of tetrahydrofuran enhances the reactivity of metal hydride reducing agents [2]. Reactions are typically conducted at temperatures between 25 and 66 degrees Celsius for 6 to 12 hours, with yields ranging from 55 to 70 percent [5]. The relatively low boiling point of tetrahydrofuran requires careful temperature control to prevent solvent loss during extended reaction times [2].
Toluene has emerged as the preferred solvent for many catalytic transformations due to its chemical inertness and ability to solubilize organometallic catalysts [6] [7]. The aromatic nature of toluene provides excellent solvation for benzyl-containing substrates and intermediates [6]. Reactions in toluene are conducted across a wide temperature range from 40 to 110 degrees Celsius for 2 to 8 hours, achieving yields of 70 to 85 percent [7]. The ability to conduct reactions under reflux conditions in toluene facilitates the removal of volatile byproducts [6].
Dichloromethane offers unique advantages for room temperature transformations and photochemical reactions [8] [9]. The low boiling point and excellent solubility properties make dichloromethane ideal for rhodium-catalyzed processes [9]. Reactions are typically conducted at temperatures between 25 and 40 degrees Celsius for 0.5 to 4 hours, with yields ranging from 65 to 75 percent [8]. The transparency of dichloromethane to visible light makes it particularly suitable for photoredox catalytic processes [8].
Methanol serves as an effective solvent for reductive amination reactions and hydrogen transfer processes [3] [2]. The protic nature of methanol facilitates the stabilization of ionic intermediates during reduction reactions [3]. Reactions in methanol are conducted at temperatures from 25 to 65 degrees Celsius for 16 to 24 hours, achieving yields of 55 to 70 percent [2]. The excellent miscibility of methanol with water allows for convenient aqueous workup procedures [3].
| Solvent System | Temperature Range (°C) | Reaction Time (h) | Yield Optimization (%) |
|---|---|---|---|
| DMF | 80-120 | 12-24 | 65-80 |
| Acetonitrile | 60-82 | 8-16 | 60-75 |
| THF | 25-66 | 6-12 | 55-70 |
| Toluene | 40-110 | 2-8 | 70-85 |
| DCM | 25-40 | 0.5-4 | 65-75 |
| MeOH | 25-65 | 16-24 | 55-70 |
The purification and characterization of 1-Benzyl-1,5-diazocane require specialized protocols due to the basic nature of the diazocane ring system and the potential for degradation under harsh conditions [13] [14] [15]. Comprehensive analytical characterization is essential for confirming the identity and purity of synthetic products [13] [15].
Column chromatography represents the most widely employed purification method for 1-Benzyl-1,5-diazocane [3] [5]. Silica gel serves as the standard stationary phase, with gradient elution using hexane and ethyl acetate mixtures [3]. The typical gradient progresses from 1:1 hexane/ethyl acetate to 2:8 hexane/ethyl acetate, providing excellent separation of the target compound from synthetic impurities [5]. The basic nature of diazocane compounds necessitates the use of triethylamine-treated silica gel to prevent irreversible adsorption [3]. Purities of 95 to 98 percent are routinely achieved through careful column chromatographic purification [5].
Recrystallization offers an alternative purification approach for obtaining highly pure 1-Benzyl-1,5-diazocane [2] [5]. The selection of appropriate solvent systems is critical for successful recrystallization [2]. Ethyl acetate/hexane and methanol/ethyl acetate solvent pairs have proven most effective for diazocane derivatives [5]. The recrystallization process typically yields purities of 98 to 99 percent, making it suitable for applications requiring the highest purity standards [2].
Distillation can be employed for the purification of 1-Benzyl-1,5-diazocane under reduced pressure conditions [2]. The compound distills at temperatures between 180 and 182 degrees Celsius under 13 millimeters of mercury pressure [2]. While distillation provides purities of 90 to 95 percent, the elevated temperatures required may lead to some degree of thermal decomposition [2]. Careful temperature control and the use of short-path distillation apparatus help minimize decomposition during the purification process [2].
Preparative high-performance liquid chromatography has emerged as a powerful technique for obtaining ultra-pure 1-Benzyl-1,5-diazocane [7] [5]. Reverse-phase chromatography using acetonitrile/water gradients with 0.1 percent trifluoroacetic acid provides excellent separation efficiency [7]. The technique routinely achieves purities greater than 99 percent, making it ideal for analytical standards and biological testing applications [5]. The ability to monitor purification in real-time through ultraviolet detection ensures optimal fraction collection [7].
Strong cation exchange chromatography offers a specialized purification approach that exploits the basic nature of the diazocane ring system [3]. The technique involves loading the crude product onto a strong cation exchange resin, followed by elution with saturated ammonia in methanol [3]. This method provides excellent removal of neutral and acidic impurities while achieving purities of 95 to 97 percent [3]. The technique is particularly valuable for removing trace metal contaminants from catalytic synthesis products [3].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of 1-Benzyl-1,5-diazocane [13] [14] [15]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform at 300 to 400 megahertz reveal characteristic signals for the aromatic benzyl protons at chemical shifts between 7.20 and 7.40 parts per million [14] [15]. The benzyl methylene protons appear as a singlet at 3.50 to 3.60 parts per million, while the diazocane ring methylene protons appear as complex multipiples between 2.40 and 2.80 parts per million [13] [15]. Carbon-13 nuclear magnetic resonance spectroscopy recorded at 75 to 100 megahertz provides complementary structural information, with aromatic carbons appearing between 126 and 140 parts per million and aliphatic carbons between 26 and 64 parts per million [13] [14].
Mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis for 1-Benzyl-1,5-diazocane [13] [15]. Electron ionization mass spectrometry at 70 electron volts reveals a molecular ion peak at mass-to-charge ratio 204, corresponding to the molecular formula C13H20N2 [15]. The base peak appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C7H7+) formed by benzylic fragmentation [13]. Electrospray ionization mass spectrometry in positive mode provides softer ionization conditions and enhanced molecular ion stability [15].
Infrared spectroscopy offers valuable functional group identification for 1-Benzyl-1,5-diazocane [13] [14]. Characteristic absorption bands include aromatic carbon-hydrogen stretching vibrations between 3050 and 3000 wavenumbers, aliphatic carbon-hydrogen stretching between 2950 and 2800 wavenumbers, and carbon-nitrogen stretching vibrations between 1450 and 1400 wavenumbers [14]. The absence of nitrogen-hydrogen stretching vibrations confirms the tertiary nature of the benzylated nitrogen center [13].
Ultraviolet-visible spectroscopy provides information about the chromophoric properties of 1-Benzyl-1,5-diazocane [14]. The benzyl group exhibits characteristic absorption maxima between 260 and 280 nanometers in methanol or acetonitrile solutions [14]. The extinction coefficients and absorption profiles are useful for quantitative analysis and purity assessment [14].
| Purification Method | Conditions | Characterization Technique | Typical Purity (%) |
|---|---|---|---|
| Column chromatography | Silica gel, hexane/EtOAc gradient (1:1 to 2:8) | 1H & 13C NMR, MS | 95-98 |
| Recrystallization | EtOAc/hexane or MeOH/EtOAc | Melting point, IR, NMR | 98-99 |
| Distillation | 180-182°C at 13 mm Hg | Boiling point, refractive index | 90-95 |
| Preparative HPLC | Reverse-phase, AcN/H2O gradient (0.1% TFA) | HPLC purity (>95%), MS | >99 |
| SCX chromatography | Eluting with saturated NH3 in MeOH | NMR, HRMS | 95-97 |
The X-ray crystallographic analysis of 1-Benzyl-1,5-diazocane presents significant challenges due to the limited availability of direct structural data for this specific compound. While comprehensive crystallographic studies have been conducted on related 1,5-diazacyclooctane derivatives and benzyl-substituted heterocycles, direct crystallographic characterization of 1-Benzyl-1,5-diazocane remains scarce in the literature [1] [2] [3].
The parent compound 1,5-diazacyclooctane has been extensively studied crystallographically in various metal coordination complexes. For instance, crystallographic analysis of [2,2'-(1,5-diazocane-1,5-diyl)diethanamine-κ4N]nickel(II) diperchlorate revealed an orthorhombic crystal system with space group Cmc21, cell parameters a = 9.657(2) Å, b = 14.916(4) Å, c = 24.599(8) Å, and volume V = 3543.3 ų [2]. These structural parameters provide valuable insights into the conformational preferences of the 1,5-diazocane ring system when constrained in coordination environments.
The crystallographic data for the closely related compound 1-benzyl-1,4-diazepan-5-one offers the most relevant structural information available. This compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 12.602(3) Å, b = 7.4920(15) Å, c = 12.824(3) Å, β = 111.00(3)°, V = 1130.3(4) ų, Z = 4, and density Dx = 1.200 Mg m⁻³ [1]. The molecular structure analysis revealed that the seven-membered ring adopts a chair-like conformation with carbons C1, C2, C3, and C4 forming the planar seat of the chair, while N2 is positioned out of the plane on one side and the N1—C5 moiety extends out of the plane on the opposite side [1].
The benzyl substitution pattern in 1-benzyl-1,4-diazepan-5-one demonstrates important stereoelectronic effects relevant to 1-Benzyl-1,5-diazocane. The benzyl and diazepane rings are approximately perpendicular to each other with a C3—N2—C6—C7 torsion angle of 77.8(4)° [1]. This geometric arrangement suggests that similar conformational preferences may be observed in the eight-membered 1-Benzyl-1,5-diazocane system, where the benzyl group likely adopts an orientation that minimizes steric interactions with the diazocane ring while maintaining optimal orbital overlap.
Analysis of intermolecular interactions in related structures reveals that benzyl-substituted diazocane derivatives commonly exhibit N—H···O hydrogen bonding patterns that link molecules into dimeric arrangements around centers of symmetry [1]. These hydrogen bonding networks are further stabilized by C—H···O interactions that extend the supramolecular structure into infinite sheets [1]. Such intermolecular interactions are likely to influence the solid-state packing arrangements of 1-Benzyl-1,5-diazocane, although specific crystallographic confirmation remains unavailable.
Computational modeling studies of 1-Benzyl-1,5-diazocane have employed density functional theory methods to investigate conformational preferences, electronic structure, and stereoelectronic effects. The computational approaches utilized for related diazocane systems provide a framework for understanding the molecular behavior of 1-Benzyl-1,5-diazocane [4] [5] [6].
Density functional theory calculations using the B3LYP functional with various basis sets have been extensively applied to analyze the electronic structure and conformational landscape of diazocane derivatives. For the related compound 3,3,7,7-tetrakis(difluoramino)octahydro-1,5-dinitro-1,5-diazocane, computational studies using B3LYP/6-311++G(d,p) level of theory demonstrated excellent agreement between calculated and experimental structural parameters, with average deviations of approximately 1% from X-ray diffraction data [4]. This level of computational accuracy suggests that similar theoretical approaches can provide reliable predictions for 1-Benzyl-1,5-diazocane molecular geometry and electronic properties.
The conformational analysis of eight-membered diazocane rings reveals multiple stable conformations, with the chair-boat and crown conformations being the most commonly observed [7] [8]. Computational studies on dihydrodiazocinone model systems have identified two distinct conformations with significantly different energetic stabilities [7]. The activation energy for conformational interconversion was determined to be approximately 21 kcal/mol, indicating that conformational exchange occurs on a reasonable timescale at elevated temperatures [7].
Electronic structure calculations have revealed important insights into the stereoelectronic effects governing diazocane conformational preferences. The molecular orbital analysis demonstrates that hyperconjugative interactions between nitrogen lone pairs and adjacent σ* orbitals play crucial roles in stabilizing specific conformations [9] [10]. For 1-Benzyl-1,5-diazocane, the presence of the benzyl substituent introduces additional stereoelectronic considerations through aromatic π-system interactions with the nitrogen lone pair.
Frontier molecular orbital analysis of diazocane derivatives typically reveals HOMO energies in the range of -5.6 to -5.9 eV and LUMO energies between -1.8 to -2.1 eV, resulting in HOMO-LUMO energy gaps of approximately 3.6 to 4.1 eV [5]. These electronic parameters indicate moderate chemical reactivity and suggest that 1-Benzyl-1,5-diazocane may exhibit similar electronic characteristics. The presence of the benzyl group is expected to raise the HOMO energy through conjugative effects while having minimal impact on the LUMO energy.
Computational studies of related benzyl-substituted heterocycles have demonstrated that the benzyl group preferentially adopts conformations that maximize overlap between the aromatic π-system and the nitrogen lone pair [11]. This stereoelectronic stabilization contributes to the conformational preferences observed in solution and solid-state structures. For 1-Benzyl-1,5-diazocane, similar computational analyses would be expected to reveal preferred orientations of the benzyl substituent relative to the diazocane ring.
Solvent effects on conformational equilibria have been investigated through continuum solvation models, revealing that polar solvents generally stabilize conformations with greater dipole moments [12] [5]. The calculated dipole moments for related diazocane derivatives range from 4.4 to 5.6 Debye, indicating significant molecular polarity that influences solvation behavior and intermolecular interactions [5].
The tautomeric behavior and stereoelectronic effects in 1-Benzyl-1,5-diazocane are governed by the complex interplay between nitrogen lone pair electrons, ring strain, and substituent effects. While 1-Benzyl-1,5-diazocane itself does not exhibit classical tautomerism due to the absence of readily exchangeable protons, the compound displays significant stereoelectronic effects that influence its conformational behavior and reactivity patterns [12] [9] [10].
Stereoelectronic effects in diazocane systems primarily arise from orbital interactions involving nitrogen lone pairs and adjacent σ* orbitals. These interactions, commonly referred to as hyperconjugation or negative hyperconjugation, significantly influence the preferred conformations of the eight-membered ring [9]. The presence of two nitrogen atoms in the 1,5-positions creates a unique electronic environment where both lone pairs can participate in stabilizing interactions with the ring framework.
The anomeric effect, a specific type of stereoelectronic interaction, plays a crucial role in determining the conformational preferences of 1-Benzyl-1,5-diazocane [9]. This effect arises from the stabilizing interaction between a nitrogen lone pair (n orbital) and an adjacent σ* orbital, preferentially stabilizing conformations where this orbital overlap is maximized. In the case of 1-Benzyl-1,5-diazocane, the benzyl substituent introduces additional complexity through its potential participation in these stereoelectronic interactions.
The nitrogen inversion barrier in 1-Benzyl-1,5-diazocane represents another important stereoelectronic consideration. Computational studies on related diazocane systems suggest inversion barriers in the range of 15-25 kcal/mol, depending on the specific substitution pattern and ring conformation [10]. The presence of the benzyl group is expected to influence this barrier through both steric and electronic effects, potentially leading to restricted rotation around the C-N bond connecting the benzyl group to the diazocane ring.
Ring strain effects in eight-membered heterocycles contribute significantly to their conformational behavior [13]. The 1,5-diazocane ring system experiences moderate ring strain due to transannular interactions between the nitrogen atoms and steric conflicts arising from the eight-membered ring geometry. These strain effects are manifested in the preference for non-planar conformations that minimize unfavorable interactions while maintaining optimal orbital overlap for stereoelectronic stabilization.
The electronic effects of the benzyl substituent extend beyond simple inductive influences to include resonance interactions between the aromatic π-system and the nitrogen lone pair [11]. This conjugative interaction can delocalize electron density from the nitrogen into the benzyl ring, influencing both the basicity of the nitrogen center and the overall conformational preferences of the molecule. Nuclear magnetic resonance studies of related benzyl-substituted amines have demonstrated significant downfield shifts of aromatic protons, indicating substantial electron delocalization from nitrogen to the aromatic system.
Conformational analysis reveals that 1-Benzyl-1,5-diazocane can exist in multiple conformations, with the relative stabilities determined by the balance between ring strain, stereoelectronic effects, and steric interactions [7] [14]. The most stable conformations are typically those that maximize favorable stereoelectronic interactions while minimizing steric clashes between the benzyl substituent and the diazocane ring atoms.
The comparative analysis of 1-Benzyl-1,5-diazocane with other 1,5-diazacyclooctane derivatives reveals significant insights into the effects of substitution patterns on molecular structure, conformational behavior, and physicochemical properties [15] [16] [17] [18].